1-Nitro-2-(pentafluoroethyl)benzene CAS number
1-Nitro-2-(pentafluoroethyl)benzene CAS number
An In-Depth Technical Guide to 1-Nitro-2-(pentafluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-(pentafluoroethyl)benzene is a halogenated nitroaromatic compound with the CAS Number 60979-15-9 .[1][2] This molecule is of significant interest to the chemical and pharmaceutical sciences due to its unique electronic properties imparted by the presence of both a strong electron-withdrawing nitro group (-NO₂) and a lipophilic, metabolically stable pentafluoroethyl group (-C₂F₅). The strategic placement of these functional groups on the benzene ring creates a versatile chemical scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.
The incorporation of fluorinated alkyl chains, such as the pentafluoroethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Similarly, the nitro group, while sometimes associated with toxicity, is a crucial synthetic handle that can be readily converted to an amino group, opening up a vast array of subsequent chemical transformations.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Nitro-2-(pentafluoroethyl)benzene, with a focus on its relevance to drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1-Nitro-2-(pentafluoroethyl)benzene is essential for its effective use in synthesis and other applications. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 60979-15-9 | [1][2] |
| Molecular Formula | C₈H₄F₅NO₂ | [1] |
| Molecular Weight | 241.11 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[O-] | [1] |
| InChI Key | OIICZKWDOWBHOS-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | Not explicitly stated in search results | |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 1-Nitro-2-(pentafluoroethyl)benzene would likely involve the introduction of a pentafluoroethyl group onto a pre-functionalized benzene ring, followed by nitration, or vice-versa. The order of these steps is crucial and will dictate the final regiochemistry of the product.[6][7]
Synthetic Workflow
A plausible synthetic route, adapted from methodologies for similar compounds, is the copper-mediated coupling of pentafluoroethyl iodide with 1-iodo-2-nitrobenzene.[8] This approach offers a direct way to introduce the pentafluoroethyl group at the desired position.
Caption: Proposed synthetic workflow for 1-Nitro-2-(pentafluoroethyl)benzene.
Experimental Protocol: Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene
The following is a generalized protocol based on the synthesis of a structurally similar compound, 1-pentafluoroethyl-2-methyl-4-nitro-benzene.[8] This protocol should be adapted and optimized for the specific synthesis of the title compound.
Materials:
-
1-Iodo-2-nitrobenzene
-
Pentafluoroethyl iodide
-
Powdered copper
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
-
Pentane
-
Dichloromethane
Procedure:
-
In a sealed reaction vessel, a mixture of 1-iodo-2-nitrobenzene and powdered copper in anhydrous DMF is prepared under an inert atmosphere (e.g., nitrogen).
-
The vessel is cooled, and pentafluoroethyl iodide is added.
-
The mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate.
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-Nitro-2-(pentafluoroethyl)benzene.
Reactivity
The reactivity of 1-Nitro-2-(pentafluoroethyl)benzene is dominated by the strong electron-withdrawing properties of both the nitro and pentafluoroethyl substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups, particularly the nitro group, will activate the aromatic ring towards nucleophilic attack. The ortho and para positions relative to the nitro group are particularly activated.
-
Electrophilic Aromatic Substitution: The benzene ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the substituents.[9] Harsh reaction conditions would be required for further substitution, which would likely be directed to the meta positions relative to both groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline) using various reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media.[4] This transformation is a key step in utilizing this compound as a building block for pharmaceuticals, as the resulting 2-(pentafluoroethyl)aniline is a versatile intermediate.
Applications in Drug Development
While direct applications of 1-Nitro-2-(pentafluoroethyl)benzene in approved drugs are not documented, its potential as a synthetic intermediate in drug discovery is significant.
-
Metabolic Stability: The pentafluoroethyl group is known to enhance the metabolic stability of drug molecules by blocking sites of oxidative metabolism.[3]
-
Lipophilicity and Oral Absorption: Introduction of fluorinated moieties can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance oral absorption.[4]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -C₂F₅ group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-target interactions.[4]
-
Precursor to Bioactive Molecules: As previously mentioned, the reduction of the nitro group to an amine provides a key entry point for the synthesis of a wide range of more complex molecules, including heterocycles, amides, and sulfonamides, which are common motifs in pharmaceuticals.
-
Nitroaromatic Prodrugs: In some therapeutic areas, such as oncology, nitroaromatic compounds are being explored as hypoxia-activated prodrugs.[10] The low oxygen environment of solid tumors can facilitate the reduction of the nitro group to a cytotoxic species, leading to targeted cell killing.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
1-Nitro-2-(pentafluoroethyl)benzene is a valuable, albeit specialized, chemical building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive nitro group and a stabilizing pentafluoroethyl group makes it an attractive starting material for the synthesis of novel compounds with tailored properties. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and drug development professionals seeking to leverage its potential in their work.
References
-
PrepChem.com. Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. [Link]
-
US EPA. Benzene, 1-fluoro-2-nitro- - Substance Details - SRS. [Link]
-
Chemsrc. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5. [Link]
-
Pallav Chemicals. NITROBENZENE MATERIAL SAFETY DATA SHEET CAS NO 98-95-3 SDS/MSDS. [Link]
-
PharmaCompass. 1-Fluoro-2-nitrobenzene - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
-
Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. [Link]
-
MIT News. An easier way to synthesize new drug candidates. [Link]
-
EPA. 1,2,4-Trifluoro-5-nitrobenzene Properties. [Link]
-
NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]
-
OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. [Link]
-
Cheméo. Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties. [Link]
-
MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 60979-15-9|1-Nitro-2-(pentafluoroethyl)benzene|BLD Pharm [bldpharm.com]
- 3. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pallavchemicals.com [pallavchemicals.com]
- 14. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]

